molecular formula C7H16ClNO B6162484 rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis CAS No. 2550997-16-3

rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis

Cat. No.: B6162484
CAS No.: 2550997-16-3
M. Wt: 165.7
InChI Key:
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Description

rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the aminomethyl group.

    Reduction: The carbonyl group of cyclohexanone is reduced to form cyclohexanol.

    Aminomethylation: The hydroxyl group is then converted to an aminomethyl group through a Mannich reaction, involving formaldehyde and a primary amine.

    Resolution: The racemic mixture is resolved to obtain the desired stereoisomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of cyclohexanol, such as cyclohexanone, cyclohexylamine, and substituted cyclohexanols.

Scientific Research Applications

rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, trans
  • (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis
  • (1S,2S)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, trans

Uniqueness

rac-(1R,2R)-2-(aminomethyl)cyclohexan-1-ol hydrochloride, cis is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its trans isomer, the cis configuration may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

2550997-16-3

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

0

Origin of Product

United States

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